CAS 73231-34-2 Florfenicol chemical structure and properties
CAS 73231-34-2 Florfenicol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Florfenicol, a broad-spectrum synthetic antibiotic exclusively for veterinary use. Drawing upon extensive research and field insights, this document delves into the core chemical and biological aspects of Florfenicol, offering a foundational resource for professionals in drug development and veterinary science.
Executive Summary: A Potent Veterinary Antimicrobial
Florfenicol, a fluorinated synthetic analog of thiamphenicol, has established itself as a critical therapeutic agent in veterinary medicine.[1] Its primary function is the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect against a wide array of Gram-positive and Gram-negative pathogens.[1][2] A key structural modification—the replacement of the p-nitro group found in chloramphenicol with a methylsulfonyl group—mitigates the risk of aplastic anemia, a significant adverse effect associated with its predecessor.[3] This enhanced safety profile, coupled with its broad efficacy, has made Florfenicol a cornerstone in the treatment of significant veterinary diseases, particularly bovine respiratory disease.[3][4]
Chemical Identity and Physicochemical Properties
Florfenicol is chemically designated as 2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide.[4] It is a derivative of thiamphenicol where the hydroxyl group at the C-3 position is replaced by a fluorine atom.[1][5] This structural alteration is pivotal, as it prevents inactivation by chloramphenicol acetyltransferase (CAT) enzymes, a common mechanism of bacterial resistance to chloramphenicol.[5][6]
The physicochemical properties of Florfenicol are crucial for its formulation and pharmacokinetic behavior. It is a white crystalline powder with limited solubility in water but is soluble in organic solvents like ethanol and DMSO.[1][7]
| Property | Value | Source(s) |
| CAS Number | 73231-34-2 | [8] |
| Molecular Formula | C₁₂H₁₄Cl₂FNO₄S | [8][9][10] |
| Molecular Weight | 358.21 g/mol | [8][9][10] |
| Melting Point | 153 °C | [5][7] |
| Boiling Point | 618 °C | [5][7] |
| Solubility | Soluble in ethanol (25mM) and DMSO (100mM) | [7] |
| Appearance | White Crystalline Powder | [7] |
| Optical Rotation (α) | +17.9° (DMF) | [5][7] |
Synthesis of Florfenicol: A Chemical Pathway
The synthesis of Florfenicol is a multi-step process that often starts from thiamphenicol or other precursors. A common approach involves the replacement of the 3-hydroxy group of thiamphenicol with a fluorine atom.[1][5] This fluorination step is a critical modification that enhances the drug's efficacy and resistance to enzymatic degradation.
Caption: A simplified schematic of a common Florfenicol synthesis pathway.
Mechanism of Action: Halting Bacterial Protein Synthesis
Florfenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2] It binds to the 50S ribosomal subunit, specifically to the peptidyl transferase center.[2] This binding action obstructs the crucial step of peptide bond formation, thereby halting the elongation of the polypeptide chain and ultimately arresting bacterial growth.[2][11] The fluorine atom at the C-3 position enhances its binding affinity and stability, contributing to its potent antibacterial activity.[12]
Caption: Florfenicol's mechanism of action on the bacterial ribosome.
Antimicrobial Spectrum: A Broad Range of Activity
Florfenicol demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria that are pathogenic in animals.[2][5] This includes organisms responsible for respiratory and enteric diseases in cattle, swine, and poultry, as well as pathogens in aquaculture.[3][5]
| Bacterial Species | MIC₉₀ (μg/mL) | Source(s) |
| Pasteurella multocida | 0.5 | [13] |
| Mannheimia haemolytica | 0.5 | [13] |
| Histophilus somni | 0.5 | [13] |
| Actinobacillus pleuropneumoniae | 0.25-4 | [5][7] |
| Bordetella bronchiseptica | 0.25-4 | [5][7] |
| Escherichia coli | 0.5 - 128 | [11] |
| Salmonella spp. | 6.3 - 12.5 | [5][7] |
| Staphylococcus aureus | - | [14] |
| Mycoplasma hyopneumoniae | 2 | [13] |
| Haemophilus parasuis | 0.24 - 4 | [11] |
MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates)
Mechanisms of Resistance
Bacterial resistance to Florfenicol can emerge through several mechanisms, posing a challenge to its long-term efficacy. The most prominent mechanisms include:
-
Efflux Pumps: The floR gene encodes for an efflux pump that actively transports Florfenicol out of the bacterial cell, preventing it from reaching its ribosomal target.[15][16][17] This is a major mechanism of resistance observed in various Gram-negative bacteria.[15]
-
Target Site Modification: Mutations in the 23S rRNA, the binding site of Florfenicol on the 50S ribosomal subunit, can reduce the drug's binding affinity, leading to resistance.[14]
-
Enzymatic Inactivation: While Florfenicol is resistant to inactivation by CAT enzymes, other enzymatic modifications, though less common, can contribute to resistance.[18]
Caption: Key mechanisms of bacterial resistance to Florfenicol.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of Florfenicol varies among different animal species. Generally, it is well-absorbed after oral and parenteral administration, achieving therapeutic concentrations in various tissues.[19]
| Species | Route | Cmax (μg/mL) | Tmax (hr) | t₁/₂ (hr) | Bioavailability (%) | Source(s) |
| Cattle | IM | - | - | - | - | [19] |
| Sheep | IM | 3.76 | - | 13.44 | - | [20] |
| Rabbits | IM | - | ~1 | - | - | |
| Dogs | IM | 2.86 | 2.49 | 4.58 | 103.9 | [19] |
| Geese | Oral | 30.47 | - | - | - | [21] |
| Donkeys | Oral | 0.13 | 0.68 | 5.92 | - | [22] |
| Rainbow Trout | Oral | 0.273 (plasma) | 16 | - | - | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t₁/₂: Elimination half-life
Metabolism of Florfenicol primarily occurs in the liver, with the major metabolite being florfenicol amine.[23] Excretion is mainly through the kidneys.[23]
Analytical Methodologies: Quantification of Florfenicol
Accurate quantification of Florfenicol and its metabolites in biological matrices is essential for pharmacokinetic studies, residue monitoring, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is the most commonly employed analytical technique.[4][24][25]
Experimental Protocol: HPLC-UV Determination of Florfenicol Amine in Bovine Milk
This protocol outlines a validated method for the quantification of florfenicol amine, the marker residue of florfenicol, in bovine milk.
1. Sample Preparation:
-
Hydrolysis:
-
Pipette 5.0 mL of a milk sample into a 50 mL screw-capped centrifuge tube.[24]
-
Add 8 mL of 6N Hydrochloric acid (HCl) to the tube.[24]
-
Cap the tube tightly and vortex for 1 minute at a high setting.[24]
-
Place the tube in a shaking water bath maintained at 95-100°C for 2 hours to facilitate the conversion of florfenicol and its metabolites to florfenicol amine.[24]
-
Cool the sample to room temperature.[24]
-
Adjust the pH to ≥12.5 by adding approximately 5 mL of 30% (w/v) sodium hydroxide (NaOH).[24]
-
-
Extraction:
-
Add 10 mL of acetonitrile as a deproteinizing and disperser solvent.[24]
-
Vortex vigorously for 5 minutes, then centrifuge at 9000 rpm for 5 minutes.[24]
-
Transfer 1.0 mL of the acetonitrile supernatant into a clean centrifuge tube.[24]
-
Add 0.4 mL of chloroform (extraction solvent).[24]
-
Quickly inject this mixture into 1.0 mL of deionized water in a separate tube to form a cloudy solution.[24]
-
Centrifuge for 5 minutes at high speed to separate the chloroform phase.[24]
-
Carefully remove the upper aqueous and acetonitrile layers.[24]
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.[24]
-
Reconstitute the residue in 1.0 mL of the HPLC mobile phase.[24]
-
2. HPLC Conditions:
-
System: HPLC with UV detector[24]
-
Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[24]
-
Mobile Phase: Acetonitrile and water (25:75 v/v)[24]
-
Flow Rate: 1.2 mL/min[24]
-
Injection Volume: 100 µL[24]
-
Column Temperature: 40°C[24]
-
UV Detection Wavelength: 224 nm[24]
3. Quantification:
-
A standard curve is generated using known concentrations of florfenicol amine standard. The concentration in the samples is determined by comparing the peak area with the standard curve.[24]
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